molecular formula C23H15F3N2O B2368725 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone CAS No. 338751-43-2

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone

Cat. No.: B2368725
CAS No.: 338751-43-2
M. Wt: 392.381
InChI Key: PKQSKVJVZJICLK-BUHFOSPRSA-N
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Description

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This particular compound features a quinazolinone core with a phenyl group and a trifluoromethyl-styryl substituent, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Future Directions

Quinazolinone derivatives, such as 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone, have been recognized as a privileged scaffold in medicinal chemistry due to their diverse and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they are desirable scaffolds for the synthesis of different antileishmanial and antimalarial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Comparison with Similar Compounds

Similar Compounds

    2-styryl-4(3H)-quinazolinone: Lacks the trifluoromethyl group, which may affect its biological activity.

    3-phenyl-4(3H)-quinazolinone: Does not have the styryl substituent, leading to different chemical properties.

    2-phenyl-4(3H)-quinazolinone: Similar core structure but different substituents, resulting in varied reactivity and applications.

Uniqueness

3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is unique due to the presence of both the trifluoromethyl and styryl groups.

Properties

IUPAC Name

3-phenyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O/c24-23(25,26)17-8-6-7-16(15-17)13-14-21-27-20-12-5-4-11-19(20)22(29)28(21)18-9-2-1-3-10-18/h1-15H/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQSKVJVZJICLK-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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